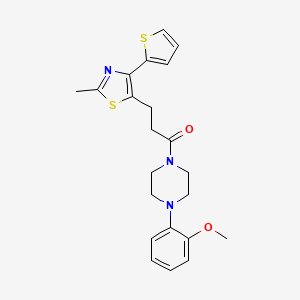

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one

Description

The compound 1-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one (CAS: 1081137-55-4) is a structurally complex molecule featuring a piperazine core substituted with a 2-methoxyphenyl group, a propan-1-one linker, and a 2-methyl-4-(thiophen-2-yl)thiazole moiety . Its molecular formula is C22H25N3O2S2, with a molecular weight of 427.6 g/mol. The thiazole ring’s 5-position is substituted with a methyl group and a thiophen-2-yl group, while the piperazine ring is functionalized at the 4-position with a 2-methoxyphenyl group.

Properties

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S2/c1-16-23-22(19-8-5-15-28-19)20(29-16)9-10-21(26)25-13-11-24(12-14-25)17-6-3-4-7-18(17)27-2/h3-8,15H,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCVAMFPZVORLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

A widely adopted method involves reacting piperazine with 2-methoxybenzene derivatives under basic conditions. For example:

Procedure :

-

Reactants :

-

1-Bromo-2-methoxybenzene (1.0 equiv)

-

Piperazine (1.2 equiv)

-

Potassium carbonate (2.0 equiv)

-

Sodium iodide (0.1 equiv) as a catalyst

-

-

Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80–90°C

-

Duration: 12–18 hours

-

-

Workup :

Key Challenges :

-

Competitive formation of bis-alkylated byproducts (e.g., 1,4-bis(2-methoxyphenyl)piperazine) necessitates controlled stoichiometry.

-

Use of phase-transfer catalysts like tetrabutylammonium bromide improves reaction efficiency.

Synthesis of Intermediate B: 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one

Hantzsch Thiazole Synthesis

The thiazole core is constructed via cyclization of a thioamide with α-haloketones:

Procedure :

-

Reactants :

-

Thiophene-2-carbothioamide (1.0 equiv)

-

3-Chloro-2-methyl-3-oxopropane (1.1 equiv)

-

-

Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux (78°C)

-

Duration: 4–6 hours

-

-

Workup :

Analytical Data :

Coupling of Intermediates A and B

Nucleophilic Substitution Strategy

The ketone-bearing thiazole intermediate is functionalized with a halogen to enable coupling with the piperazine:

Procedure :

-

Halogenation :

-

Reactants :

-

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one (1.0 equiv)

-

N-Bromosuccinimide (NBS, 1.05 equiv)

-

-

Conditions :

-

Solvent: Carbon tetrachloride (CCl₄)

-

Light irradiation (300 W tungsten lamp)

-

Duration: 2 hours

-

-

Outcome :

-

Forms 1-bromo-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one .

-

-

-

Coupling Reaction :

-

Reactants :

-

1-Bromo intermediate (1.0 equiv)

-

1-(2-Methoxyphenyl)piperazine (1.1 equiv)

-

Potassium carbonate (2.0 equiv)

-

-

Conditions :

-

Solvent: DMF

-

Temperature: 60°C

-

Duration: 8–12 hours

-

-

Workup :

-

Optimization Notes :

-

Excess piperazine (1.1–1.2 equiv) minimizes di-alkylation byproducts.

-

Sodium iodide (0.1 equiv) enhances reactivity by converting bromide to iodide in situ.

Alternative Synthetic Routes

Reductive Amination Approach

For improved selectivity, the ketone group can be converted to an amine prior to coupling:

-

Formation of Imine :

-

React 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one with ammonium acetate in methanol under reflux.

-

-

Reduction :

-

Use sodium cyanoborohydride (NaBH₃CN) to reduce the imine to a secondary amine.

-

-

Coupling :

Advantages :

-

Avoids halogenation steps, reducing toxicity.

-

Higher functional group tolerance.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

The major products formed from these reactions vary based on the specific conditions and reagents used.

Biological Activity

The compound 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a complex structure consisting of a piperazine moiety linked to a thiazole and thiophene ring system. The molecular formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S₂ |

| Molecular Weight | 354.48 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

Antidepressant Effects

Research indicates that compounds with piperazine structures often exhibit antidepressant properties. For instance, studies have shown that derivatives of piperazine can interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are crucial in mood regulation. The compound may similarly affect these receptors, potentially leading to antidepressant effects.

Anticancer Activity

Recent investigations into thiazole derivatives have highlighted their anticancer potential. A study demonstrated that thiazole-based compounds exhibit cytotoxic activity against various cancer cell lines, suggesting that the thiazole component in our compound could contribute to similar effects.

Antimicrobial Properties

The thiophene ring present in the structure is known for its antimicrobial properties. Compounds containing thiophene have been reported to show significant activity against bacterial strains, including both Gram-positive and Gram-negative bacteria.

The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes involved in cancer cell proliferation. The dual action on serotonin receptors and potential inhibition of cancer-related pathways makes it a candidate for further pharmacological exploration.

Case Studies

-

Antidepressant Activity

- A study evaluated the effects of similar piperazine derivatives on depression models in rodents, revealing a significant reduction in depressive-like behaviors when administered at specific dosages.

-

Anticancer Studies

- In vitro assays demonstrated that thiazole derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating promising anticancer activity.

-

Antimicrobial Testing

- The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations around 50 µg/mL.

Data Summary Table

Scientific Research Applications

Neuropharmacology

The compound has been studied for its interaction with serotonin receptors, particularly 5-HT1A and 5-HT2A. Research indicates that derivatives containing the piperazine moiety exhibit significant binding affinity to these receptors, suggesting potential applications in treating anxiety and depression .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to this structure. For instance, derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Synthesis of Hybrid Compounds

The compound serves as a precursor for synthesizing hybrid molecules that combine different pharmacophores. For example, it has been utilized in the synthesis of new classes of compounds aimed at enhancing therapeutic efficacy against specific targets in cancer treatment and neurodegenerative diseases .

Analytical Chemistry

In analytical applications, this compound has been used as a standard reference material for developing methods to quantify related substances in biological samples. Its stability and well-defined structure make it suitable for use in high-performance liquid chromatography (HPLC) methods .

Case Studies

Comparison with Similar Compounds

Key Structural Analogues:

Thiazole-Thiophene Derivatives

- Differences : Replaces the thiazole ring with a prop-2-en-1-one linker and substitutes the piperazine with a 4-methylpiperazine group.

- Similarities : Retains the thiophene and piperazine motifs, suggesting shared synthetic routes (e.g., Suzuki coupling or nucleophilic substitution).

Piperazine-Linked Thiazolidinones Example: (5Z)-5-[[2-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one (C21H26N6O3S2)

- Differences: Incorporates a pyrido-pyrimidinone scaffold and a hydroxyethyl-piperazine group.

- Similarities : Shares the piperazine-thiazole linkage but diverges in electronic properties due to the sulfanylidene group.

Pyrazole-Thiazole Hybrids

- Example : (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one (C28H21N3OS2)

- Differences : Replaces the thiophene with a diphenylpyrazole and introduces a phenethyl group.

- Similarities: Retains the thiazolidinone core, emphasizing the role of sulfur-containing heterocycles in stability and reactivity.

Table 1. Structural and Molecular Comparison

Pharmacological and Physicochemical Insights

While pharmacological data for the target compound are absent, structural analogues highlight trends:

- Piperazine Substitution : The 2-methoxyphenyl group in the target compound may enhance lipophilicity compared to 4-methylpiperazine (LogP ~2.5 vs. ~1.8) .

- Thiophene vs. Thiazole : Thiophene’s electron-rich π-system may improve binding to aromatic receptors, whereas thiazole’s nitrogen could facilitate hydrogen bonding .

Research Findings and Limitations

- Data Gaps: No direct antiproliferative, receptor-binding, or pharmacokinetic data are available for the target compound. Comparisons rely on structural extrapolation.

Q & A

Q. What are the recommended synthetic strategies for preparing 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the piperazine-thiophene-thiazole hybrid scaffold via coupling reactions. Piperazine derivatives often require activation with coupling agents like TBTU or HOBt in anhydrous DMF under nitrogen .

- Step 2: Propan-1-one linkage introduction using a ketone-forming reaction, such as a Friedel-Crafts acylation or nucleophilic substitution, with reflux conditions (~80–100°C) in ethanol or THF .

- Optimization: Microwave-assisted synthesis may reduce reaction times and improve yields compared to traditional reflux methods . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for removing unreacted intermediates .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and stereochemistry, particularly for the piperazine and thiophene-thiazole moieties .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the ketone) .

- HPLC-PDA: Assesses purity (>95% recommended for biological assays) using reverse-phase C18 columns .

Q. What are the key physicochemical properties influencing this compound’s reactivity and stability?

- Solubility: Low aqueous solubility (common for lipophilic heterocycles) necessitates DMSO or ethanol as stock solvents for biological assays .

- pH Sensitivity: The piperazine ring’s basicity (pKa ~7–9) affects protonation states under physiological conditions, impacting receptor binding .

- Thermal Stability: Thermal gravimetric analysis (TGA) shows decomposition above 200°C, requiring storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of analogs with enhanced biological activity?

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and charge distribution using software like Gaussian or Multiwfn .

- Molecular Docking: Simulate interactions with target receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety) using AutoDock Vina. Focus on optimizing hydrogen bonds and π-π stacking with the thiophene-thiazole system .

- MD Simulations: Assess binding stability over time (50–100 ns trajectories) to identify residues critical for ligand-receptor affinity .

Q. How should researchers address contradictions in biological activity data across different experimental models?

- Source Variation: Compare results from in vitro (e.g., HEK293 cells) vs. in vivo models, noting differences in metabolism or bioavailability .

- Assay Conditions: Standardize protocols (e.g., ATP levels in kinase assays) to minimize false positives. Validate findings using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Structural Analogues: Test derivatives with modified substituents (e.g., methoxy vs. ethoxy groups) to isolate pharmacophore contributions .

Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?

- Catalyst Screening: Use chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis of the propan-1-one linkage .

- Continuous Flow Chemistry: Enhance reproducibility and scalability for steps like thiazole ring formation, reducing side products .

- Crystallization Optimization: Employ solvent-antisolvent pairs (e.g., acetone/water) to isolate enantiomerically pure crystals .

Q. How can researchers validate target engagement and off-target effects in complex biological systems?

- Chemical Proteomics: Use photoaffinity labeling with a biotin-tagged analog to pull down interacting proteins from lysates .

- Kinome-Wide Profiling: Screen against kinase panels to identify off-target inhibition (e.g., using KINOMEscan) .

- CRISPR-Cas9 Knockout Models: Confirm on-target effects by comparing activity in wild-type vs. receptor-deficient cell lines .

Q. What are the best practices for analyzing metabolic stability and toxicity in preclinical studies?

- Microsomal Assays: Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

- CYP Inhibition Screening: Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .

- hERG Channel Assays: Use patch-clamp electrophysiology to assess cardiac toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.